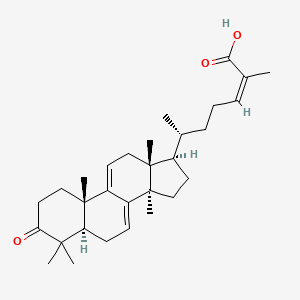

Pterisolic acid F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

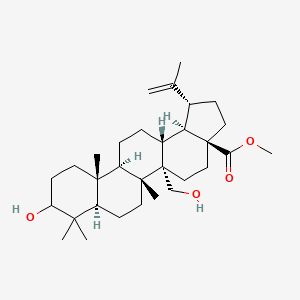

Pterisolic acid F is a natural product from Pteris semipinnata .

Synthesis Analysis

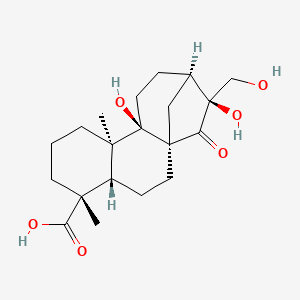

Pterisolic acid F can be isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae) . Six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), and the structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular weight of Pterisolic acid F is 366.45 and its formula is C20H30O6 . The structure of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), and the structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Scientific Research Applications

Medicine: Anticancer Potential

Pterisolic acid F, derived from the fern Pteris semipinnata, has shown promise in the field of medicine, particularly in cancer research. Studies have indicated that compounds from this fern can inhibit the growth of human colorectal carcinoma cells . This suggests that Pterisolic acid F may have potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy in cancer treatment.

Agriculture: Plant Growth and Protection

In agriculture, Pterisolic acid F could be explored for its effects on plant growth and protection. The bioactive compounds in ferns like Pteris semipinnata have been studied for their potential to act as natural pesticides or to enhance plant resistance to diseases and pests . Research into Pterisolic acid F’s specific roles could lead to more sustainable agricultural practices.

Environmental Science: Bioremediation

The application of Pterisolic acid F in environmental science could be significant, especially in bioremediation. Ferns are known to survive in contaminated soils with heavy metals, suggesting that their compounds may assist in the detoxification and restoration of polluted environments . Pterisolic acid F’s role in such processes could be pivotal.

Material Science: Biomaterials Development

In material science, Pterisolic acid F might contribute to the development of new biomaterials. The structural properties of ent-kaurane diterpenoids, to which Pterisolic acid F belongs, could inspire the synthesis of novel materials with specific characteristics suitable for medical or industrial applications .

Biochemistry: Enzyme Inhibition

Biochemically, Pterisolic acid F could be investigated for its enzyme inhibition properties. Many diterpenoids interact with enzymes and receptors, affecting various biochemical pathways. Understanding how Pterisolic acid F interacts with these biological molecules could lead to new insights into cellular processes and disease mechanisms .

Pharmacology: Drug Development

Lastly, in pharmacology, Pterisolic acid F’s bioactive profile suggests it could be a candidate for drug development. Its potential effects on various cellular pathways could be harnessed to treat diseases beyond cancer, such as inflammatory or neurodegenerative disorders . Further pharmacological studies could elucidate its therapeutic potential.

Mechanism of Action

Target of Action

Pterisolic Acid F is an ent-kaurane diterpenoid The primary target of Pterisolic Acid F is not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of Pterisolic Acid F is currently unknown. It is derived from ent-15-oxokauran-19-oic acid . The interaction of Pterisolic Acid F with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

It is known that the genus pteris, from which pterisolic acid f is derived, is a rich source of bioactive ent-kaurane diterpenoids . These compounds are known to interact with various biochemical pathways, but the specific pathways affected by Pterisolic Acid F remain to be elucidated.

properties

IUPAC Name |

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXISWHCLDQHNE-XPDSNTSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1151688.png)